molecular formula C28H24N2O5 B11059988 3-(3,4-dimethoxyphenyl)-6-(naphthalen-2-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

3-(3,4-dimethoxyphenyl)-6-(naphthalen-2-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Cat. No.: B11059988
M. Wt: 468.5 g/mol
InChI Key: KUFVPMFFUDQHPY-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-6-(naphthalen-2-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione: is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common synthetic route includes:

    Formation of the Core Structure: The initial step involves the synthesis of the oxazolo[4,5-f]isoindole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Functionalization: The next step involves the introduction of the 3,4-dimethoxyphenyl and naphthalen-2-yl groups. This can be done through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Final Cyclization: The final step involves the cyclization to form the tetrahydro-3aH-4,8-methano structure. This can be achieved through intramolecular cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the aromatic rings or the oxazolo[4,5-f]isoindole core, leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its unique structure may allow it to interact with biological targets in ways that other compounds cannot, leading to the development of new treatments for various diseases.

Industry

In industry, the compound could be used in the development of new materials, such as organic semiconductors, light-emitting diodes, and other electronic devices

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to changes in cellular signaling pathways. In an industrial context, its electronic properties would be of primary importance, influencing its behavior in electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-6-(naphthalen-1-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione
  • 3-(3,4-dimethoxyphenyl)-6-(phenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-6-(naphthalen-2-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione lies in its specific combination of functional groups and its structural complexity. This combination allows it to exhibit unique chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-10-naphthalen-2-yl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione

InChI

InChI=1S/C28H24N2O5/c1-33-20-10-8-16(12-21(20)34-2)25-24-18-13-19(26(24)35-29-25)23-22(18)27(31)30(28(23)32)17-9-7-14-5-3-4-6-15(14)11-17/h3-12,18-19,22-24,26H,13H2,1-2H3

InChI Key

KUFVPMFFUDQHPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC3C2C4CC3C5C4C(=O)N(C5=O)C6=CC7=CC=CC=C7C=C6)OC

Origin of Product

United States

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